molecular formula C15H12O2 B11881412 3-Phenyl-2H-1-benzopyran-6-ol CAS No. 88039-99-0

3-Phenyl-2H-1-benzopyran-6-ol

Cat. No.: B11881412
CAS No.: 88039-99-0
M. Wt: 224.25 g/mol
InChI Key: SOHLBBHKJISGCU-UHFFFAOYSA-N
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Description

3-Phenyl-2H-1-benzopyran-6-ol is an organic compound that belongs to the benzopyran family. Benzopyrans are polycyclic compounds resulting from the fusion of a benzene ring with a heterocyclic pyran ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-2H-1-benzopyran-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and phenyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Comparison with Similar Compounds

Uniqueness: 3-Phenyl-2H-1-benzopyran-6-ol stands out due to its unique combination of phenyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

88039-99-0

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

3-phenyl-2H-chromen-6-ol

InChI

InChI=1S/C15H12O2/c16-14-6-7-15-12(9-14)8-13(10-17-15)11-4-2-1-3-5-11/h1-9,16H,10H2

InChI Key

SOHLBBHKJISGCU-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)O)C3=CC=CC=C3

Origin of Product

United States

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